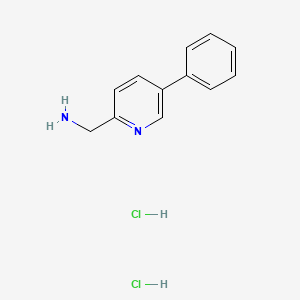
3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a chemical compound with a complex structure that is primarily used in research and development.
Preparation Methods
The synthesis of 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopentylamine with tert-butyl chloroformate to form the intermediate [3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl] chloride. This intermediate is then reacted with acetic acid to produce the final compound . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate stands out due to its unique structural features and reactivity. Similar compounds include:
[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid: Shares a similar functional group but differs in the core structure.
[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl] acetate: Similar functional groups but with a different ring size, leading to variations in reactivity and applications.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPDVIOPSKNAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Tert-butylsulfamoyl)-4-methylphenyl]boronic acid](/img/structure/B8232034.png)
![[2-(Tert-butylsulfamoyl)-5-chlorophenyl]boronic acid](/img/structure/B8232042.png)
![8-chloro-3-[(2,4-dimethoxyphenyl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B8232056.png)
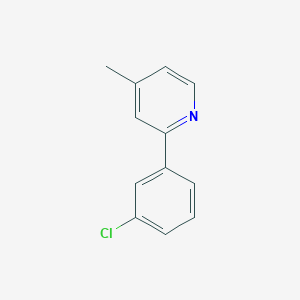
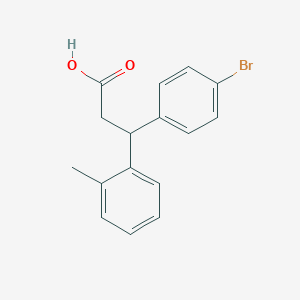
![1-O-tert-butyl 2-O-methyl (2R,4R)-4-[6-chloro-2-(2-methylpropanoylamino)purin-9-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B8232071.png)
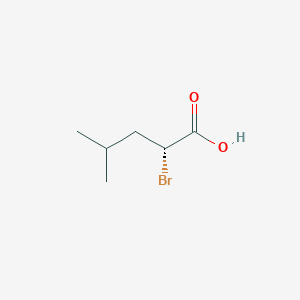
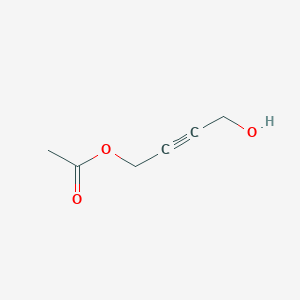

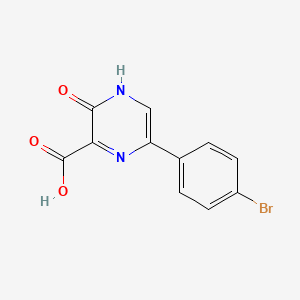
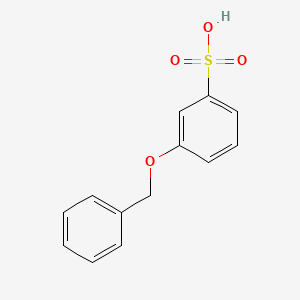
![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232100.png)
